
2-benzyloxy-3-hydroxybenzaldehyde
Übersicht
Beschreibung
2-benzyloxy-3-hydroxybenzaldehyde is an organic compound with the molecular formula C14H12O3. It is a derivative of benzaldehyde, featuring a benzyloxy group and a hydroxyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxy-3-hydroxybenzaldehyde typically involves the protection of the hydroxyl group followed by formylation. One common method is the benzylation of 3-hydroxybenzaldehyde to form this compound. The reaction conditions often include the use of benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may utilize continuous flow reactors and optimized reaction conditions to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-benzyloxy-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-(Benzyloxy)-3-hydroxybenzoic acid.
Reduction: 2-(Benzyloxy)-3-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-benzyloxy-3-hydroxybenzaldehyde is used in several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-benzyloxy-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the hydroxyl group, making it less reactive in certain biochemical applications.
3-Hydroxybenzaldehyde: Lacks the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)ethanol: Contains an alcohol group instead of an aldehyde, altering its chemical properties and applications.
Uniqueness
2-benzyloxy-3-hydroxybenzaldehyde is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
86734-60-3 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
3-hydroxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H12O3/c15-9-12-7-4-8-13(16)14(12)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 |
InChI-Schlüssel |
CCHSJXWROPKNDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2O)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

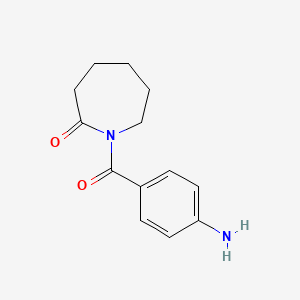

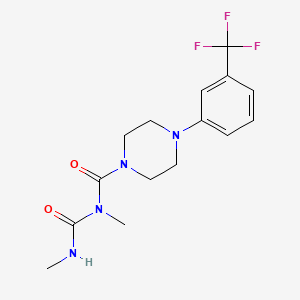
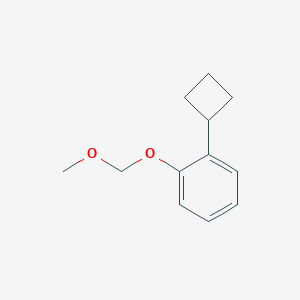
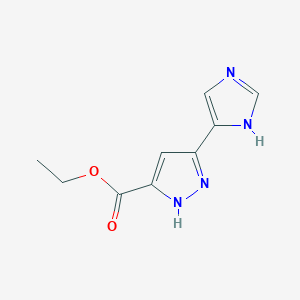
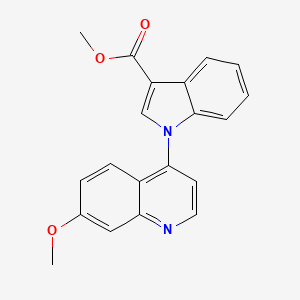
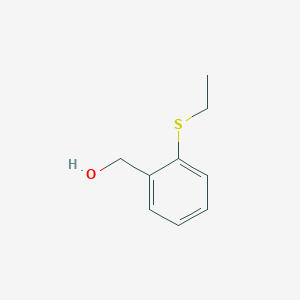
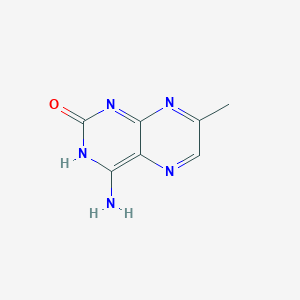
![methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8644469.png)

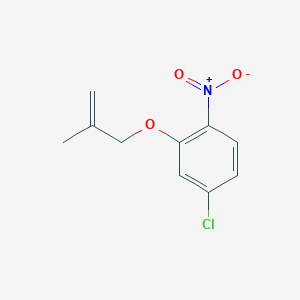

![[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine](/img/structure/B8644494.png)
![1-Bromo-2-[4-(methanesulfonyl)phenyl]-6-methoxynaphthalene](/img/structure/B8644498.png)
